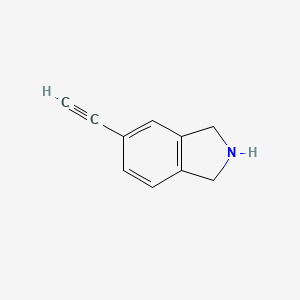

5-Ethynylisoindoline

Description

Significance of the Ethynyl (B1212043) Moiety in Organic Synthesis

The ethynyl group, a carbon-carbon triple bond, is a versatile and highly reactive functional group in organic synthesis. ontosight.ai Its linear geometry, characterized by a 180° H−C−C bond angle, allows it to act as a rigid spacer within a molecule. sci-hub.se The π-system of the acetylene (B1199291) group can engage in donor-acceptor interactions similar to those of a phenyl ring, making it a potential isostere for the phenyl moiety. sci-hub.se

A terminal alkyne, such as the one in 5-ethynylisoindoline, is a relatively strong Brönsted acid compared to its alkene and alkane counterparts, with a pKa of approximately 25. sci-hub.se This acidity allows for the formation of metal acetylides, which are potent nucleophiles in various carbon-carbon bond-forming reactions. Furthermore, the ethynyl group's reactivity makes it a valuable building block for creating more complex molecules, including those used in pharmaceuticals and materials science. ontosight.ai

The ethynyl group is also a key participant in "click chemistry," particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a stable 1,2,3-triazole ring. sci-hub.se This reaction is widely used in bioconjugation and for linking molecules to various payloads. The ethynyl moiety can also serve as a bioisostere for other chemical groups like cyano and phenyl groups, and its polarized -CH can act as a weak hydrogen bond donor, mimicking a halogen bond. sci-hub.senih.gov This versatility has led to its incorporation into a wide range of molecules targeting various proteins in medicinal chemistry. researchgate.netacs.org

Role of the Isoindoline (B1297411) Scaffold in Contemporary Chemical Design

The isoindoline scaffold is a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrrolidine (B122466) ring. ontosight.ai This structural motif is a crucial component in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. ontosight.aichemimpex.com Isoindoline derivatives have been investigated for a variety of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. chemimpex.comontosight.ai

The isoindoline core can be modified at various positions, allowing for the introduction of different functional groups to fine-tune the chemical and biological properties of the resulting molecules. ontosight.ai This adaptability is key to designing compounds that can interact specifically with biological targets such as enzymes and receptors. ontosight.ai For instance, isoindoline-1,3-dione derivatives have been explored as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov The phthalimide (B116566) group, a key feature of these derivatives, is known to interact with the peripheral anionic site of the enzyme. nih.gov

Furthermore, the isoindoline scaffold has been identified as an important structural feature for inhibitors of histone deacetylase 11 (HDAC11), a target in cancer and inflammatory diseases. nih.gov The ability to functionalize the isoindoline ring system makes it a versatile building block in the synthesis of complex molecular architectures for both pharmaceutical and materials science applications. chemimpex.com

Overview of Research Trajectories for this compound and Closely Related Analogues

The combination of the reactive ethynyl group and the biologically relevant isoindoline scaffold in this compound and its derivatives has opened up several avenues of research. A primary focus is the use of these compounds as building blocks in the synthesis of more complex molecules. For example, tert-butyl this compound-2-carboxylate is a known intermediate in chemical synthesis. ambeed.com

A significant area of application for ethynyl-functionalized isoindoline derivatives is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. axispharm.com The ethynyl group on the isoindoline moiety can serve as a "click handle" for attaching linkers that connect to a ligand for the target protein. For instance, 2-(2,6-dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (B8134453) is used in click chemistry applications to create drug conjugates.

The development of synthetic methodologies to access these compounds is also an active area of research. For example, copper-catalyzed asymmetric propargylic amination has been used to synthesize optically active 1-ethynylisoindolines. dicp.ac.cn Furthermore, research into synthetic anion transporters has utilized molecules bearing a terminal ethynyl group, highlighting the role of this moiety in facilitating ion transport across membranes. nih.gov The unique electronic and structural properties of these compounds also make them candidates for investigation in materials science, potentially in the development of novel polymers or fluorescent probes. chemimpex.commdpi.com

| Compound Name | Molecular Formula | Key Research Application/Finding | Reference |

| This compound | C10H9N | Core structure combining a reactive ethynyl group and a biologically relevant isoindoline scaffold. | N/A |

| tert-Butyl this compound-2-carboxylate | C15H17NO2 | Intermediate in chemical synthesis. | ambeed.com |

| 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione | C15H10N2O4 | Utilized in click chemistry for creating drug conjugates, particularly for PROTACs. | |

| Optically active 1-ethynylisoindolines | Varies | Synthesized via copper-catalyzed asymmetric propargylic amination. | dicp.ac.cn |

| Ethynyl-bearing synthetic anion transporters | Varies | The ethynyl group plays a crucial role in chloride efflux. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C10H9N |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-ethynyl-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C10H9N/c1-2-8-3-4-9-6-11-7-10(9)5-8/h1,3-5,11H,6-7H2 |

InChI Key |

FMZOSCVGUOAKEG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(CNC2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethynylisoindoline and Its Functionalized Analogues

Strategies for Constructing the Ethynylisoindoline Core

The fundamental challenge in the synthesis of ethynylisoindoline lies in the effective construction of the bicyclic isoindoline (B1297411) core while incorporating or preserving the alkyne moiety. Researchers have explored several innovative approaches to achieve this, including nickel-catalyzed cocyclization and enantioselective intramolecular amination reactions.

Nickel(0)-Catalyzed Cocyclization Approaches to Ethynylisoindoline Derivatives

A notable strategy for the asymmetric synthesis of the isoindoline scaffold involves the Nickel(0)-catalyzed [2+2+2] cocyclization of α,ω-diynes with alkynes. acs.orgacs.org This method provides a regio- and stereospecific means of forming carbon-carbon bonds, leading to the construction of the isoindoline ring system. The reaction is believed to proceed through the formation of a nickelacyclopentadiene intermediate, which then undergoes insertion of the third alkyne to form the aromatic ring of the isoindoline. acs.org

In a key study, this methodology was successfully applied to the enantioselective synthesis of an isoindoline derivative. The reaction of a triyne substrate in the presence of a Nickel(0) catalyst, generated from Ni(acac)₂ and a reducing agent, along with a chiral phosphine (B1218219) ligand, yielded the desired isoindoline product with a significant enantiomeric excess. Specifically, the isoindoline 16a was obtained in 52% yield and 73% enantiomeric excess (ee). acs.org This approach demonstrates the potential of nickel-catalyzed cocyclization for accessing chiral isoindoline cores, which could be further functionalized to introduce an ethynyl (B1212043) group.

| Entry | Diyne Substrate | Alkyne | Catalyst System | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Triyne precursor to 16a | Internal | Ni(acac)₂ / DIBAL-H / Chiral Ligand | Isoindoline 16a | 52 | 73 |

| 2 | Generic α,ω-diyne | Generic alkyne | Ni(0) complex | Isoindoline derivative | - | - |

Enantioselective Intramolecular Propargylic Amination for Isoindoline Scaffolds

Enantioselective intramolecular reactions represent a powerful tool for the synthesis of chiral heterocyclic compounds. In the context of isoindoline synthesis, gold-catalyzed intramolecular hydroamination of alkynes has emerged as a promising method. rsc.orgresearchgate.net This approach allows for the stereocontrolled formation of the five-membered nitrogen-containing ring.

While direct enantioselective intramolecular propargylic amination to form the core isoindoline scaffold is a developing area, related gold-catalyzed cascade cyclizations of N-propargylanilines offer insights into potential synthetic routes. kyoto-u.ac.jp These reactions can proceed through the formation of an indole (B1671886) intermediate bearing an allene (B1206475) moiety, which then undergoes intramolecular cyclization. The choice of catalyst and reaction conditions is crucial for controlling the reaction pathway and achieving the desired cyclization. For instance, the use of gold catalysts such as IPrAuCl/AgSbF₆ has been shown to be effective in promoting these transformations. kyoto-u.ac.jp

Further research is needed to specifically adapt these methodologies for the direct and highly enantioselective synthesis of the fundamental isoindoline scaffold through intramolecular propargylic amination.

Synthesis of Ethynylisoindoline-1,3-dione Derivatives

Isoindoline-1,3-diones, also known as phthalimides, are important building blocks in organic synthesis. The introduction of an ethynyl group onto this scaffold provides a versatile handle for further chemical modifications, such as click chemistry.

Established Synthetic Routes to 2-Ethynylisoindoline-1,3-dione

The synthesis of N-substituted isoindoline-1,3-diones is a well-established field. A common and straightforward method involves the condensation of phthalic anhydride (B1165640) with a primary amine. researchgate.netnih.govnih.gov For the synthesis of 2-ethynylisoindoline-1,3-dione, this would conceptually involve the reaction of phthalic anhydride with ethynylamin. However, the instability of ethynylamin presents significant synthetic challenges.

Alternative approaches often involve the use of a protected form of ethynylamine or a synthetic equivalent. While specific literature detailing a robust, high-yielding synthesis of 2-ethynylisoindoline-1,3-dione is not abundant, general methods for the N-alkylation of phthalimide (B116566) can be adapted.

Preparation of 5-Ethynylisoindoline-1,3-dione Analogues

The synthesis of this compound-1,3-dione analogues typically starts from a correspondingly substituted phthalic anhydride or phthalic acid derivative. A key strategy for introducing the ethynyl group at the 5-position is through a Sonogashira cross-coupling reaction. researchgate.netwikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.

The general synthetic sequence involves the preparation of a 5-halo-isoindoline-1,3-dione, most commonly the 5-bromo or 5-iodo derivative. This intermediate is then subjected to a Sonogashira coupling with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl (B83357) group to yield the 5-ethynyl derivative. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org

| Entry | Starting Material | Alkyne Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5-Bromo-isoindoline-1,3-dione | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst, base | 5-(Trimethylsilylethynyl)isoindoline-1,3-dione | Good to Excellent |

| 2 | 5-Iodo-isoindoline-1,3-dione | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)isoindoline-1,3-dione | Good |

Functionalization Strategies for Pre-Existing Isoindoline Systems to Introduce Ethynyl Groups

A powerful and widely used method for introducing an ethynyl group onto a pre-existing aromatic ring, including the isoindoline system, is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.

The strategy involves the synthesis of a halogenated isoindoline derivative, typically a bromo- or iodo-substituted isoindoline, at the desired position. This halo-isoindoline then serves as the electrophilic partner in the Sonogashira coupling with a terminal alkyne. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. wikipedia.orgyoutube.com

For instance, 5-bromo- or 5-iodoisoindoline (B1399666) can be coupled with various terminal alkynes to introduce a diverse range of ethynyl-based substituents at the 5-position. This approach offers a convergent and flexible route to a wide array of functionalized ethynylisoindoline derivatives. The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields and selectivity. nih.gov

Reactivity and Transformational Chemistry of Ethynylisoindoline Derivatives

Cycloaddition Reactions of Ethynylisoindoline Analogues

Cycloaddition reactions are a cornerstone of the synthetic utility of ethynylisoindoline derivatives. The terminal alkyne participates readily as a 2π-electron component in reactions such as [3+2] and [2+2+2] cycloadditions. These transformations provide efficient pathways to synthesize fused and substituted ring systems, which are of significant interest in medicinal chemistry and materials science. The choice of catalyst and reaction conditions can precisely control the regiochemical outcome of these cycloadditions, leading to a diverse array of products from a single precursor.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used "click chemistry" reaction for the synthesis of 1,2,3-triazoles. beilstein-journals.orgmdpi.com This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as a 5-ethynylisoindoline derivative, with an azide (B81097) in the presence of a copper(I) catalyst. The process is known for its high yields, mild reaction conditions, and exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted triazole isomer. nih.govnih.gov For instance, 2-(ethynylphenyl)-4,6-dimethoxyisoindolin-1-ones react with various azides using a copper catalyst to form a novel series of isoindolinotriazole derivatives. rajpub.com The reliability and broad functional group tolerance of CuAAC make it a preferred method for conjugating isoindoline (B1297411) moieties to other molecules. beilstein-journals.org

Table 1: Examples of CuAAC Reactions with Ethynylisoindoline Analogues

| Alkyne Reactant | Azide Reactant | Catalyst System | Product | Ref |

|---|---|---|---|---|

| 2-(p-ethynylphenyl)-4,6-dimethoxyisoindolin-1-one | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-Benzyl-4-(p-(4,6-dimethoxy-1-oxoisoindolin-2-yl)phenyl)-1H-1,2,3-triazole | rajpub.com |

While the hallmark of CuAAC is its high regioselectivity for 1,4-disubstituted triazoles, the broader Huisgen 1,3-dipolar cycloaddition between azides and alkynes can, under thermal conditions, produce a mixture of both 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov Achieving regiodivergence—the selective synthesis of either the 1,4- or the 1,5-isomer from the same starting materials—typically requires switching the catalytic system. The copper(I) catalyst directs the reaction to the 1,4-isomer. nih.gov To selectively obtain the 1,5-isomer, a different catalyst, such as ruthenium, is necessary, which operates via a distinct mechanism (see section 3.1.2). nih.gov Therefore, within the context of copper catalysis, achieving the 1,5-isomer is not a standard outcome, and the term "regiodivergent" primarily highlights the selectivity offered by different metal catalysts for the azide-alkyne cycloaddition.

The intramolecular version of the CuAAC reaction is a powerful strategy for synthesizing complex fused ring systems. nih.gov This approach involves a molecule that contains both a terminal alkyne, such as an ethynylisoindoline moiety, and an azide group, separated by a suitable linker. In the presence of a copper(I) catalyst, the molecule undergoes an intramolecular cyclization to form a triazole-fused polycyclic structure. nih.gov This method is highly efficient for constructing macrocycles and other constrained architectures that would be challenging to assemble through intermolecular reactions. nih.gov The regioselectivity of the intramolecular CuAAC remains high, leading to well-defined, structurally complex products derived from ethynylisoindoline precursors.

The CuAAC reaction can be integrated into multicomponent reaction (MCR) sequences, where three or more reactants combine in a single pot to form a complex product. This enhances synthetic efficiency by reducing the number of separate purification steps. An example is the synthesis of 5-iodo-1,2,3-triazoles through a one-pot, three-component reaction of a terminal alkyne, an organic azide, and an iodine source like sodium iodide. mdpi.com Applying this to an ethynylisoindoline derivative would allow for the direct formation of a 5-iodo-triazole-substituted isoindoline. This iodinated product can then serve as a versatile intermediate for further functionalization through cross-coupling reactions.

As a complementary method to CuAAC, the Ruthenium-Assisted Azide-Alkyne Cycloaddition (RuAAC) provides a highly regioselective route to 1,5-disubstituted 1,2,3-triazoles. researchgate.netnih.gov When an ethynylisoindoline derivative reacts with an azide in the presence of a suitable ruthenium catalyst, such as pentamethylcyclopentadienyl ruthenium chloride complexes ([Cp*RuCl]), the cycloaddition yields the opposite regioisomer compared to the copper-catalyzed counterpart. organic-chemistry.orgnih.gov The reaction is believed to proceed through an oxidative coupling mechanism that forms a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to give the 1,5-triazole product. organic-chemistry.orgnih.gov This method is effective for a wide range of terminal and even internal alkynes. organic-chemistry.orgnih.gov

Table 2: Comparison of CuAAC and RuAAC Regioselectivity

| Reaction | Catalyst | Predominant Product | Ref |

|---|---|---|---|

| CuAAC | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole | nih.gov |

The [2+2+2] cocyclization is a powerful reaction for the synthesis of substituted benzene (B151609) rings. This transformation involves the cycloaddition of three alkyne molecules. When this compound is used as one of the components, it can be cocyclized with two other alkyne molecules, either identical or different, to generate highly substituted benzene derivatives fused or linked to the isoindoline core. This reaction can be promoted either thermally or, more commonly, by transition metal catalysts such as those based on cobalt, rhodium, or nickel. The catalytic variants often proceed under milder conditions and with higher selectivity. This strategy provides a direct route to complex polycyclic aromatic compounds incorporating the isoindoline scaffold, which are difficult to access through traditional methods.

Arene Cyclopropanation and Subsequent Sigmatropic Rearrangements

The aromatic core of ethynylisoindoline derivatives can participate in cyclopropanation reactions, leading to the formation of tricyclic structures. These strained cyclopropane (B1198618) rings can then undergo sigmatropic rearrangements, providing access to novel molecular scaffolds.

Rhodium(II) carboxylate complexes are commonly employed catalysts for the cyclopropanation of aromatic systems with diazo compounds. wikipedia.org In the context of a substituted this compound, the reaction with a diazo reagent, such as ethyl diazoacetate, in the presence of a rhodium(II) catalyst would be expected to yield a cyclopropane-fused isoindoline derivative. The mechanism is believed to involve the formation of a rhodium carbene intermediate, which then adds across one of the double bonds of the benzene ring. wikipedia.org

The resulting vinylcyclopropane (B126155) moiety is susceptible to thermal or metal-catalyzed sigmatropic rearrangements. wikipedia.org Specifically, a nih.govnih.gov-sigmatropic rearrangement, a thermally allowed suprafacial process, could occur. uh.edulibretexts.orgyoutube.com This rearrangement would involve the migration of a carbon atom of the cyclopropane ring across the adjacent π-system, leading to a ring-expanded product. The discussion on whether the vinylcyclopropane rearrangement is a concerted or a two-step, non-concerted mechanism has been a subject of careful consideration. wikipedia.org

A plausible reaction pathway for an N-substituted this compound is depicted below:

Illustrative Reaction Scheme for Arene Cyclopropanation and Rearrangement

Table 1: Hypothetical Arene Cyclopropanation and Sigmatropic Rearrangement of this compound Derivatives

| Entry | N-Substituent | Diazo Reagent | Catalyst | Product after Cyclopropanation | Conditions for Rearrangement | Final Product |

| 1 | Benzyl | Ethyl Diazoacetate | Rh₂(OAc)₄ | 1-ethoxycarbonyl-1a,6b-dihydro-1H-benzo acs.orgacs.orgcyclopropa nih.govresearchgate.netpyrrolo[2,1-a]isoquinoline | Toluene, reflux | Ring-expanded fused cyclopentene (B43876) derivative |

| 2 | Boc | Methyl Diazomalonate | Rh₂(esp)₂ | 1,1-bis(methoxycarbonyl)-1a,6b-dihydro-1H-benzo acs.orgacs.orgcyclopropa nih.govresearchgate.netpyrrolo[2,1-a]isoquinoline | Xylene, 140 °C | Ring-expanded fused cyclopentadiene (B3395910) derivative |

Note: This table is illustrative and based on general principles of rhodium-catalyzed cyclopropanation and subsequent sigmatropic rearrangements, as specific literature for this compound was not found.

Further Chemical Transformations of the Ethynyl (B1212043) Moiety

The terminal alkyne functionality of this compound is a key site for a variety of chemical transformations, including metal-catalyzed coupling reactions and additions to the triple bond.

Metal-Catalyzed Coupling Reactions of Terminal Ethynylisoindolines

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govacs.orgacs.orgmdpi.comscirp.org This reaction is highly valuable for the synthesis of substituted alkynes. For this compound, a Sonogashira coupling would allow for the introduction of various aryl or heteroaryl substituents at the terminus of the ethynyl group. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.govacs.orgacs.org

General Sonogashira Coupling Reaction

Table 2: Representative Sonogashira Coupling Reactions of a this compound Derivative

| Entry | Aryl Halide | Pd Catalyst | Co-catalyst | Base | Solvent | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 92 |

| 2 | 4-Bromotoluene | Pd(OAc)₂ | CuI | Piperidine | DMF | 88 |

| 3 | 2-Iodopyridine | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 85 |

| 4 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 95 |

Note: This data is representative of typical Sonogashira coupling reactions of terminal alkynes with various aryl halides. nih.govacs.orgacs.org

Additions to the Alkyne Triple Bond in Ethynylisoindolines

The carbon-carbon triple bond of the ethynyl group in this compound is susceptible to a range of addition reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as a "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.netwikipedia.orgrsc.org The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would yield the corresponding isoindoline-substituted triazole. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. nih.govwikipedia.org

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound Derivative

| Entry | Azide | Copper Source | Reducing Agent | Solvent | Product |

| 1 | Benzyl azide | CuSO₄·5H₂O | Sodium ascorbate | t-BuOH/H₂O | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)isoindoline derivative |

| 2 | Azido-PEG₃ | CuI | - | DMF | 5-(1-(Polyethylene glycol)-1H-1,2,3-triazol-4-yl)isoindoline derivative |

| 3 | 1-Azido-4-fluorobenzene | Cu(OAc)₂ | Sodium ascorbate | DMSO | 5-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)isoindoline derivative |

Note: This table illustrates the versatility of the CuAAC reaction with a hypothetical this compound derivative. researchgate.net

Hydrosilylation

The hydrosilylation of the terminal alkyne in this compound involves the addition of a silicon-hydrogen bond across the triple bond, typically catalyzed by platinum or other transition metal complexes. nih.govresearchgate.netresearchgate.netrsc.orgorganic-chemistry.org This reaction can lead to the formation of vinylsilanes, which are valuable synthetic intermediates. The regioselectivity of the addition (α- vs. β-addition) can often be controlled by the choice of catalyst and reaction conditions. nih.govrsc.orgorganic-chemistry.org

Table 4: Hydrosilylation of a this compound Derivative

| Entry | Silane | Catalyst | Regioselectivity | Product |

| 1 | Triethylsilane | Karstedt's catalyst (Pt) | β-(E) major | (E)-5-(2-(Triethylsilyl)vinyl)isoindoline derivative |

| 2 | Phenylsilane | Co₂(CO)₈ | α major | 5-(1-(Phenylsilyl)vinyl)isoindoline derivative |

| 3 | Dimethylphenylsilane | [Rh(COD)Cl]₂ | β-(Z) major | (Z)-5-(2-(Dimethylphenylsilyl)vinyl)isoindoline derivative |

Note: The regioselectivity is based on known trends in the hydrosilylation of arylacetylenes. nih.govresearchgate.netresearchgate.net

Hydroamination

The hydroamination of alkynes involves the addition of an N-H bond across the triple bond. For terminal alkynes like this compound, this reaction can be catalyzed by various transition metals to produce enamines or imines, which can be further reduced to amines. researchgate.netacs.orgorganic-chemistry.orgresearchgate.netrsc.org The regioselectivity can be either Markovnikov or anti-Markovnikov depending on the catalytic system employed. acs.orgresearchgate.net

Table 5: Intermolecular Hydroamination of a this compound Derivative

| Entry | Amine | Catalyst | Regioselectivity | Product |

| 1 | Morpholine | [Rh(COD)₂(BF₄)]/dppf | Markovnikov | Enamine |

| 2 | Aniline | Ru₃(CO)₁₂ | Anti-Markovnikov | Imine |

| 3 | Piperidine | CuI | Markovnikov | Enamine |

Note: This table is based on established catalytic systems for the hydroamination of terminal alkynes. researchgate.netorganic-chemistry.orgrsc.org

Halogenation

The terminal alkyne of this compound can undergo electrophilic halogenation with reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to afford the corresponding 1-haloalkynes. This reaction provides a direct route to functionalized alkynes that can be used in further cross-coupling reactions. organic-chemistry.org

Table 6: Halogenation of a this compound Derivative

| Entry | Halogenating Agent | Base | Solvent | Product |

| 1 | N-Bromosuccinimide (NBS) | AgNO₃ | Acetone | 5-(Bromoethynyl)isoindoline derivative |

| 2 | N-Iodosuccinimide (NIS) | - | CH₂Cl₂ | 5-(Iodoethynyl)isoindoline derivative |

| 3 | Selectfluor | AgF | MeCN | 5-(Fluoroethynyl)isoindoline derivative |

Note: The conditions are based on general methods for the halogenation of terminal alkynes. organic-chemistry.org

Advanced Applications of Ethynylisoindoline and Its Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique combination of the isoindoline (B1297411) scaffold and a terminal alkyne makes 5-ethynylisoindoline a powerful building block in organic synthesis. The alkyne group serves as a highly versatile anchor for a variety of coupling and cycloaddition reactions, enabling the straightforward construction of intricate molecular frameworks.

The terminal alkyne of this compound is a key functional group for carbon-carbon bond formation, facilitating the assembly of complex, polycyclic heterocyclic systems. Two primary strategies for this are transition-metal-catalyzed cross-coupling reactions and cycloaddition reactions.

Palladium-Catalyzed Sonogashira Coupling: This reaction allows for the direct coupling of the terminal alkyne with aryl or vinyl halides. This method is exceptionally effective for extending the π-conjugated system of the isoindoline core, linking it to other heterocyclic or aromatic systems. Such extensions are crucial in the development of organic electronics and functional dyes.

Cycloaddition Reactions: The ethynyl (B1212043) group can participate in various cycloaddition reactions to form new heterocyclic rings fused or linked to the isoindoline core. A prominent example is the [3+2] cycloaddition, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields a highly stable 1,2,3-triazole ring. nih.gov This reaction is known for its high efficiency and regioselectivity, exclusively producing the 1,4-disubstituted isomer. nih.gov Additionally, the alkyne can act as a dienophile in [4+2] cycloaddition (Diels-Alder) reactions or participate in [8+2] cycloadditions with systems like indolizines to construct complex polycyclic azine frameworks. nih.gov

Below is a table illustrating synthetic pathways for assembling heterocyclic scaffolds using this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Sonogashira Coupling | This compound, Iodo-pyridine | Pd(PPh₃)₂, CuI, Et₃N | 5-(Pyridin-2-ylethynyl)isoindoline |

| [3+2] Cycloaddition (CuAAC) | This compound, Benzyl Azide (B81097) | CuSO₄, Sodium Ascorbate | 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)isoindoline |

| [4+2] Cycloaddition | This compound, Tetrazine | Heat | Fused Pyridazino-isoindoline derivative |

This interactive table showcases theoretical but chemically robust examples of how this compound can be used to build more complex heterocyclic molecules.

The concept of "click chemistry," popularized by K. Barry Sharpless, describes reactions that are rapid, high-yielding, and biocompatible. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable triazole linkage between an alkyne-functionalized molecule and an azide-functionalized one. researchgate.netnih.govrsc.org

The terminal alkyne of this compound makes it an ideal substrate for CuAAC-mediated bioconjugation. This strategy allows for the precise, covalent attachment of the isoindoline moiety to biomolecules such as peptides, proteins, or nucleic acids that have been pre-functionalized with an azide group. This has profound implications for drug delivery and diagnostics. For instance, an isoindoline-based therapeutic agent can be "clicked" onto a tumor-targeting antibody, creating a highly specific antibody-drug conjugate (ADC). researchgate.net The reaction's orthogonality means it proceeds efficiently in complex biological media without interfering with native biological functional groups. nih.govmdpi.com

The process of bioconjugation via CuAAC is outlined in the table below.

| Step | Description | Reactant 1 | Reactant 2 | Result |

| 1. Modification | A biomolecule (e.g., an antibody) is chemically modified to introduce an azide (-N₃) group. | Azide-functionalized Antibody | - | Primed biomolecule |

| 2. Click Reaction | The azide-modified antibody is reacted with this compound in the presence of a copper(I) catalyst. | This compound | Azide-functionalized Antibody | Antibody-Isoindoline Conjugate |

This interactive table demonstrates the two-step process for linking this compound to a biomolecule using click chemistry.

Supramolecular Chemistry and Self-Assembly of Ethynylisoindoline Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The rigid, planar, and aromatic nature of the this compound scaffold makes it an excellent candidate for constructing ordered, self-assembling supramolecular structures.

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govnih.gov this compound can be incorporated into such systems in two distinct ways:

As a Guest: The isoindoline unit, being hydrophobic and aromatic, can be encapsulated within the cavity of macrocyclic hosts like cyclodextrins, cucurbiturils, or calixarenes. beilstein-journals.org Binding is driven by favorable non-covalent interactions, such as hydrophobic effects and van der Waals forces, between the guest and the host's internal cavity.

As a Synthetic Building Block for Hosts: The rigid, linear geometry conferred by the ethynyl group makes this compound an ideal building block for constructing large, macrocyclic host molecules. nih.govnih.gov Through reactions like the Sonogashira coupling, multiple ethynylisoindoline units can be linked together to form well-defined cyclic structures capable of encapsulating other guest molecules.

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. For architectures based on this compound, the primary driving force is π-π stacking. nih.govnih.gov

The planar, electron-rich aromatic rings of the isoindoline core can stack on top of one another, similar to graphite (B72142) layers. libretexts.orgrsc.org This interaction minimizes energy and leads to the formation of ordered columnar or layered structures. The ethynyl group plays a crucial role by acting as a rigid linker, influencing the orientation and spacing between the isoindoline units and preventing steric collapse. Depending on the substituents attached to the isoindoline nitrogen or elsewhere on the molecule, other interactions like hydrogen bonding or dipole-dipole forces can further direct the self-assembly process, leading to more complex architectures such as nanofibers, vesicles, or gels. rsc.org

Inspired by enzymes, supramolecular catalysis utilizes the confined environment of a self-assembled structure to facilitate and control chemical reactions. beilstein-journals.org While specific applications using this compound are still emerging, the principles of its self-assembly provide a clear pathway for designing novel catalysts.

By designing ethynylisoindoline derivatives that self-assemble into structures with defined cavities or pockets, it is possible to create enzyme-mimicking systems. These supramolecular pockets can selectively bind reactant molecules (substrates), positioning them for reaction and stabilizing the transition state, thereby accelerating the reaction rate. For example, a hydrophobic cavity formed by the stacking of multiple isoindoline units could host a nonpolar reaction that is slow in a bulk aqueous solution. Furthermore, by introducing chiral elements into the building blocks, it may be possible to create chiral cavities that induce stereoselectivity, favoring the formation of one enantiomer of the product over the other.

Metal-Organic Frameworks (MOFs) and Quantum Information Science

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their tunable structures and high surface areas make them promising candidates for a variety of applications, including in the burgeoning field of quantum information science.

Fabrication of MOF Architectures Utilizing Isoindoline-Derived Ligands

The design of MOFs relies on the careful selection of both the metal node and the organic linker. While specific research on this compound as a primary linker is not available, isoindoline-based ligands, more broadly, have been considered in coordination chemistry. researchgate.netrsc.org The synthesis of functionalized MOFs is a significant area of research, with methods like solvothermal synthesis and post-synthetic modification being commonly employed to incorporate desired functionalities. researchgate.netnih.govnih.govkaust.edu.sa The choice of organic ligand is critical in dictating the topology, porosity, and ultimately, the function of the resulting MOF. researchgate.netbldpharm.com

Table 1: General Strategies for Functionalized MOF Synthesis

| Synthesis Strategy | Description | Key Advantages |

|---|---|---|

| Direct Synthesis | Co-crystallization of metal ions and functionalized organic linkers in a one-pot reaction. | Straightforward approach to incorporate desired functionality directly into the framework. |

| Post-Synthetic Modification (PSM) | Chemical modification of a pre-existing MOF to introduce new functional groups. | Allows for the incorporation of functionalities that may not be stable under MOF synthesis conditions. |

| Solvent-Assisted Linker Exchange (SALE) | Exchange of the original organic linkers in a MOF with new functionalized linkers. nih.gov | Enables the introduction of new linkers while preserving the original framework topology. nih.gov |

Development of Organic Qubit Candidates from Isoindoline Nitroxide Derivatives within MOFs

Quantum bits, or qubits, are the fundamental units of quantum information. Molecular spin qubits, where the spin state of a molecule is used to encode information, are a promising area of research. Nitroxide radicals, due to their stable spin state, are often investigated as potential molecular qubits. While there is no specific literature on isoindoline nitroxide derivatives derived from this compound for this purpose, the synthesis of novel porphyrin spin probes containing isoindoline nitroxides has been reported, indicating the potential for this class of compounds in spin-based applications. dntb.gov.ua The incorporation of such spin-active molecules into the ordered, porous structure of a MOF could, in principle, lead to the development of solid-state qubit arrays.

Engineering Spin Centers and Spin Dynamics in Ethynylisoindoline-Containing Frameworks

The ability to control the spin states and dynamics of embedded molecules is crucial for their application in quantum information science. The rigid and well-defined structure of a MOF can provide a platform to isolate and manipulate individual spin centers, potentially prolonging their coherence times—a critical parameter for qubit performance. Research in this area is highly active, with a focus on understanding and mitigating the sources of spin decoherence. While there is no specific data on ethynylisoindoline-containing frameworks, the general principles of engineering spin centers in MOFs involve careful design of the framework to control the local environment of the spin-active guest molecule.

Contributions to Catalysis

The design of ligands is a cornerstone of homogeneous catalysis, where soluble metal complexes catalyze reactions in the liquid phase. The electronic and steric properties of the ligands play a crucial role in determining the activity, selectivity, and stability of the catalyst.

Ligand Design for Homogeneous Metal-Catalyzed Reactions

Isoindoline-derived ligands have been investigated for their applications in homogeneous catalysis. researchgate.netrsc.org These ligands can coordinate to a metal center and influence its catalytic properties. The modular nature of the isoindoline scaffold allows for the synthesis of a variety of derivatives with tailored electronic and steric profiles. researchgate.net Homogeneous catalysis by organometallic complexes is a vast field with numerous industrial applications. wordpress.com The rational design of ligands is key to advancing this field, with a focus on creating more efficient and selective catalysts. mdpi.comnih.gov

Table 2: Key Considerations in Ligand Design for Homogeneous Catalysis

| Parameter | Influence on Catalysis |

|---|---|

| Electronic Properties | Modulates the electron density at the metal center, affecting its reactivity and the binding of substrates. |

| Steric Hindrance | Influences the coordination geometry around the metal and can control the selectivity of the reaction by directing the approach of substrates. |

| Chelation | The binding of a multidentate ligand to a metal center can enhance the stability of the catalyst. |

| Chirality | The use of chiral ligands is essential for enantioselective catalysis, a critical technology in the synthesis of pharmaceuticals and fine chemicals. |

Theoretical and Computational Investigations of Ethynylisoindoline Systems

Mechanistic Elucidation of Reactions Involving Ethynylisoindoline Derivatives

Computational chemistry provides powerful tools for exploring the intricate details of chemical reactions at a molecular level. For derivatives of 5-ethynylisoindoline, these methods can elucidate complex reaction mechanisms, predict product formation, and guide synthetic efforts. nih.gov

Density Functional Theory (DFT) has become a foundational method in computational chemistry for investigating the electronic structure and reactivity of molecules. mdpi.com It is widely used to map out the potential energy surface (PES) of a reaction, which involves locating the energy minima corresponding to reactants, products, and any intermediates, as well as the first-order saddle points that represent transition states. jsps.go.jp By calculating the energies of these stationary points, key thermodynamic and kinetic parameters, such as reaction energies and activation barriers, can be determined. wiley-vch.de

For reactions involving this compound derivatives, DFT calculations, often using hybrid functionals like B3LYP or ωB97X-D in conjunction with basis sets such as 6-31G(d,p), can clarify reaction pathways. maxapress.comnih.gov These calculations can model various transformations, including additions to the ethynyl (B1212043) group or substitutions on the isoindoline (B1297411) ring. The process involves optimizing the geometry of each species and performing frequency calculations to confirm its nature as a minimum (zero imaginary frequencies) or a transition state (one imaginary frequency). maxapress.com This approach allows for the comparison of competing reaction pathways, identifying the most kinetically and thermodynamically favorable routes. nih.gov

| Species | Description | Method/Basis Set | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | B3LYP/6-31G(d,p) | 0.0 |

| TS1 | Transition state for Pathway A | B3LYP/6-31G(d,p) | +22.5 |

| Intermediate 1 | Intermediate in Pathway A | B3LYP/6-31G(d,p) | +5.3 |

| TS2 | Transition state for Pathway B | B3LYP/6-31G(d,p) | +28.1 |

| Product A | Product from Pathway A | B3LYP/6-31G(d,p) | -15.8 |

| Product B | Product from Pathway B | B3LYP/6-31G(d,p) | -10.2 |

This interactive table presents hypothetical DFT-calculated relative free energies for two competing reaction pathways involving a this compound derivative. Such data helps in predicting which product is more likely to form; in this case, Product A is both kinetically (lower activation energy via TS1) and thermodynamically favored.

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, a versatile class of reactions for forming cyclic compounds. nih.gov Computational analysis is indispensable for understanding the mechanisms of these reactions, particularly for predicting their regio- and stereoselectivity. maxapress.commdpi.com For instance, in a [3+2] cycloaddition involving a 1,3-dipole, theoretical calculations can determine whether the reaction proceeds through a concerted (one-step) or stepwise mechanism. researchgate.net

The analysis of transition state geometries provides deep insights. The lengths of the newly forming bonds in the transition state can indicate whether the mechanism is synchronous (bonds form in unison) or asynchronous (one bond forms ahead of the other). maxapress.com Furthermore, computational models can explain the preference for endo or exo products by evaluating the activation energies for both pathways. rsc.org Advanced techniques like Bonding Evolution Theory (BET) can be used to follow the changes in electron density throughout the reaction, offering a detailed picture of bond formation. mdpi.com

| Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Mechanism Type | Predicted Selectivity |

| [3+2] Exo Approach | TS_exo | 18.7 | One-step, Asynchronous | Kinetically Favored |

| [3+2] Endo Approach | TS_endo | 21.3 | One-step, Asynchronous | Disfavored |

| [4+2] Pathway | TS_4+2 | 25.1 | One-step, Synchronous | Disfavored |

This interactive table illustrates a hypothetical computational analysis of different cycloaddition pathways for this compound. The calculated activation energies suggest that the [3+2] cycloaddition proceeding through the exo transition state is the most likely outcome.

Electronic Structure and Reactivity Predictions

The inherent reactivity of this compound can be predicted and rationalized through computational analysis of its electronic structure. Methods based on DFT can provide a wealth of information about how the molecule will interact with other chemical species. frontiersin.org

A key aspect of this analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability and reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to attack. For this compound, this can reveal the relative reactivity of the alkyne, the aromatic ring, and the nitrogen atom. Natural Bond Orbital (NBO) analysis further quantifies charge distribution and delocalization effects within the molecule. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -5.89 | -0.95 | 4.94 | 2.1 |

| 2-Nitro-5-ethynylisoindoline | -6.45 | -2.11 | 4.34 | 5.8 |

This interactive table shows hypothetical electronic properties calculated for this compound and an electron-withdrawing derivative. The smaller HOMO-LUMO gap and larger dipole moment of the nitro-substituted compound suggest increased reactivity compared to the parent molecule.

Computational Design and Prediction of Properties for Advanced Materials

The computational prediction of material properties allows for the in silico design and screening of novel materials, accelerating discovery and reducing experimental costs. otilumionics.comfrontiersin.orgnist.govmit.edu The this compound scaffold is a promising building block for advanced materials such as molecular qubits and metal-organic frameworks (MOFs).

Molecular spin qubits are candidates for the next generation of quantum information technologies. chemrxiv.org A key challenge is overcoming decoherence, the process by which the quantum information is lost. nih.gov Computational modeling is critical for understanding the physical processes that limit the spin relaxation (T₁) and coherence (T₂) times. arxiv.orgresearchgate.netarxiv.org

If incorporated into a suitable transition metal complex, a derivative of this compound could function as a molecular qubit. Theoretical models can simulate its spin dynamics by considering interactions between the electron spin and its environment, including nuclear spins and lattice vibrations (phonons). unifi.itresearchgate.net For instance, first-principles calculations can predict how structural modifications to the ligand framework affect the spin-phonon coupling. nih.gov Advanced simulations can also model the response of the qubit to external magnetic and electric fields, which is crucial for designing control and readout schemes. aps.orgnih.gov

| Qubit System | Temperature (K) | Magnetic Field (T) | Calculated T₂ (µs) | Dominant Decoherence Source |

| [M(L-isoindoline)] | 5 | 0.5 | 15.2 | Nuclear Spin Bath |

| [M(L-isoindoline)]-d7 | 5 | 0.5 | 45.8 | Nuclear Spin Bath (reduced) |

| [M(L-isoindoline)] | 20 | 0.5 | 8.9 | Spin-Phonon Coupling |

This interactive table displays hypothetical calculated coherence times (T₂) for a molecular qubit based on a this compound ligand (L-isoindoline). The data illustrates how computational modeling can predict the effects of isotopic substitution (deuteration, -d7) and temperature on qubit performance.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. chemrxiv.orgchemrxiv.org Their tunable structures make them promising for applications in gas storage, separation, and catalysis. nih.gov The this compound molecule, particularly in its dicarboxylate form, could serve as a versatile organic linker for creating novel MOFs.

Computational methods, primarily DFT, are used to predict the properties of hypothetical MOFs before their synthesis. arxiv.org These calculations can determine stable crystal structures, yielding key structural parameters like lattice constants, unit cell volume, and pore dimensions. mdpi.com They can also predict crucial electronic properties, such as the band gap, which determines the material's potential for electronic and optoelectronic applications. researchgate.net The choice of DFT functional is critical, as different functionals can yield varying degrees of accuracy for different properties. mdpi.com Machine learning models are also increasingly being used alongside DFT to accelerate the high-throughput screening of vast libraries of potential MOF structures. nih.govarxiv.org

| MOF Structure | Linker | Metal Node | Predicted Lattice Constant (Å) | Predicted Band Gap (eV) |

| MOF-5 | Terephthalate | Zn₄O | 25.83 | 3.55 |

| Hypothetical EI-MOF | This compound-dicarboxylate | Zn₄O | 27.51 | 3.21 |

| Hypothetical EI-MOF | This compound-dicarboxylate | Cu₂ | 18.95 | 1.88 |

This interactive table compares the predicted properties of the well-known MOF-5 with hypothetical MOFs constructed using a this compound-based linker. Such computational screening helps identify promising new structures with desired electronic or structural characteristics.

Advanced Spectroscopic Analysis for Structural and Mechanistic Insights

Advanced spectroscopic techniques are indispensable in the theoretical and computational investigation of novel molecular systems. For a compound such as this compound, these methods provide a crucial bridge between theoretical models and empirical reality. By elucidating molecular structure, crystal packing, and the behavior of unpaired electrons, techniques like X-ray diffraction and Electron Paramagnetic Resonance (EPR) spectroscopy offer deep insights into the material's properties and potential applications.

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. ebsco.com In this method, a beam of X-rays strikes a crystalline sample, and the subsequent diffraction pattern of the scattered X-rays provides detailed information about the arrangement of atoms. ebsco.commalvernpanalytical.com Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint," allowing for identification and structural analysis. ebsco.com

For a novel compound like this compound, single-crystal X-ray diffraction would be the definitive method to establish its three-dimensional molecular structure. This technique would precisely measure bond lengths, bond angles, and torsion angles within the molecule. Such data is invaluable for validating and refining computational models derived from quantum chemical calculations.

Furthermore, XRD reveals the crystal packing arrangement, showing how individual this compound molecules are organized in the solid state. nih.govnih.gov This includes the identification of intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the material's bulk properties. nih.govmdpi.com The analysis of these non-covalent interactions is critical for understanding the stability and physical characteristics of the crystalline solid. nih.gov

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₀H₉N | The elemental composition of the molecule. |

| Formula Weight | 143.19 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. nih.gov |

| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. nih.gov |

| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |

| b (Å) | 10.2 | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |

| β (°) | 95.5 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 845.3 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. nih.gov |

| Density (calculated) | 1.125 g/cm³ | The calculated density of the crystal. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the data. |

Powder X-ray diffraction (PXRD) would complement single-crystal data by providing a rapid method for phase identification and purity assessment of bulk samples. mdpi.com By comparing the experimental PXRD pattern to a pattern calculated from the single-crystal structure, the phase purity of a synthesized batch of this compound can be confirmed. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. bhu.ac.insrce.hr It is a highly sensitive method for studying paramagnetic centers, such as free radicals, transition metal ions, and defects in solids. srce.hrosti.gov The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. bhu.ac.in

In the context of this compound, EPR spectroscopy would be particularly relevant for studying its radical ions or its behavior when incorporated into systems with paramagnetic centers. For instance, if this compound were to be used as a ligand in a transition metal complex or as a building block for a conductive polymer, EPR could provide critical information about the electronic structure and the local environment of any unpaired electrons. cdmf.org.brnih.gov

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. uoc.gr

g-factor : This is a dimensionless quantity that is characteristic of the electronic environment of the unpaired electron. uoc.gr Its deviation from the free electron g-value (ge ≈ 2.0023) provides insight into the spin-orbit coupling and the nature of the orbital containing the unpaired electron. bhu.ac.in

Hyperfine Coupling : This arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). uoc.gr The resulting splitting of the EPR signal into multiple lines can be used to identify the number and type of nuclei interacting with the electron, thus mapping the electron's wavefunction over the molecule. uoc.gr

In a hypothetical scenario where a radical cation of this compound is generated, EPR spectroscopy would be used to characterize this new species. The resulting spectrum would be a unique signature of the radical. Spin trapping techniques could also be employed, where a reactive radical species is trapped by a nitrone or nitroso compound to form a more stable radical adduct that can be readily studied by EPR. mdpi.comnih.gov

Hypothetical EPR Spectral Parameters for a this compound Radical Derivative

| Parameter | Hypothetical Value | Insight Provided |

| g-value | 2.0035 | Indicates the radical has significant organic character, with some spin-orbit coupling. copernicus.org |

| Hyperfine Coupling a(¹⁴N) | 1.2 mT | Represents the interaction of the unpaired electron with the nitrogen nucleus of the isoindoline ring. |

| Hyperfine Coupling a(¹H) | 0.3 mT (2H) | Suggests interaction with the two protons on the nitrogen-adjacent carbon. |

| Hyperfine Coupling a(¹H) | 0.1 mT (1H) | Indicates a smaller interaction with the ethynyl proton. |

| Linewidth | 0.15 mT | Provides information about the relaxation processes and dynamics of the radical species. |

Advanced EPR techniques, such as high-frequency EPR, could offer enhanced resolution of g-anisotropy, providing more detailed information about the geometry and electronic structure of the paramagnetic center. cdmf.org.br Pulsed EPR methods like Electron Spin Echo Envelope Modulation (ESEEM) or Electron Nuclear Double Resonance (ENDOR) could be used to probe very weak hyperfine interactions, providing precise distance measurements between the unpaired electron and surrounding nuclei. nih.gov These advanced methods are invaluable for constructing a detailed picture of the spin distribution in radical derivatives of this compound.

Future Directions and Emerging Research Areas

Development of Innovative Synthetic Methodologies for Ethynylisoindolines

The synthesis of ethynylisoindoline derivatives, particularly in an enantiomerically pure form, is a key area of ongoing research. Current methodologies have established a foundation, but future work is directed towards more efficient, versatile, and sustainable synthetic routes. A significant breakthrough has been the enantioselective intramolecular propargylic amination of propargylic acetates, which utilizes chiral copper–pybox complexes as catalysts. rsc.orgrsc.orgthieme-connect.com This method allows for the synthesis of optically active 1-ethynyl-isoindolines with high enantioselectivity (up to 98% ee). rsc.orgrsc.org

The typical synthesis begins with a multi-step preparation of the precursor, 1-(2-((phenylamino)methyl)phenyl)prop-2-yn-1-yl acetate, starting from 2-bromobenzaldehyde. rsc.org The key cyclization step is then catalyzed by a copper complex. Researchers have found that the choice of the chiral ligand is crucial for achieving high yields and enantioselectivity.

| Catalyst System (Ligand) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| CuOTf / (R)-Cl-MeO-biphep (L1) | 1-Ethynyl-2-(4-fluorophenyl)isoindoline | 87 | 93 | thieme-connect.com |

| CuOTf / (R)-Cl-MeO-biphep (L1) | 1-Ethynyl-2-(4-bromophenyl)isoindoline | 79 | 95 | thieme-connect.com |

| CuOTf / (R)-Ph-pybox (L2) | 1-Ethynyl-2-phenylisoindoline | 89 | 96 | thieme-connect.com |

| CuOTf / (R)-Ph-pybox (L2) | 1-Ethynyl-2-(p-tolyl)isoindoline | 79 | 96 | thieme-connect.com |

Future research aims to broaden the substrate scope, reduce catalyst loading, and explore alternative metal catalysts or even organocatalytic systems to improve the greenness and cost-effectiveness of these synthetic strategies. researchgate.net

Exploration of Novel Catalytic Transformations and Applications

The terminal alkyne functionality of 5-ethynylisoindoline is a versatile handle for a wide array of catalytic transformations, making it a valuable building block in organic synthesis. The development of catalysts is twofold: first, optimizing the catalysts for the synthesis of the isoindoline (B1297411) core itself, and second, utilizing the ethynyl (B1212043) group for subsequent reactions. snnu.edu.cnlidsen.com

Copper-catalyzed reactions are prominent not only in the formation of the ethynylisoindoline ring but also in its subsequent functionalization. thieme-connect.comsnnu.edu.cn The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," represents a highly efficient method for conjugating the this compound core to other molecules. acs.org This opens avenues for creating complex molecular architectures. Researchers are exploring interrupted click reactions and multicomponent reactions to generate diverse 5-functionalized triazoles, which have potential physiological activity. acs.org

Future explorations will likely focus on:

Switchable Catalysis: Developing systems where a single catalyst can be toggled between different states to control the polymerization or modification of ethynylisoindoline monomers, leading to sequence-controlled copolymers. nih.gov

Photoredox Catalysis: Using light-driven catalytic cycles for novel transformations of the ethynyl group, potentially under milder conditions and with higher selectivity. acs.org

Heterogenized Catalysts: Immobilizing the catalysts used for both synthesis and functionalization on solid supports to facilitate purification and catalyst recycling, enhancing the sustainability of the processes. nih.gov

Expansion into New Frontier Materials Science Applications

The inherent rigidity and defined geometry of the this compound scaffold, combined with the reactive ethynyl group, make it an attractive candidate for the development of advanced polymeric and functional materials. techscience.comktu.ltpolymers-center.org The ethynyl group serves as a potent anchor for polymerization or for grafting the molecule onto surfaces, enabling the creation of materials with tailored properties. pmsedivision.orgrsc.org

Key research directions include:

Conducting Polymers: Using this compound as a monomer in polymerization reactions to create novel conjugated polymers. rug.nl The resulting materials could possess interesting electronic and optical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). rsc.org

Functional Thin Films: Employing self-assembly techniques to create well-ordered monolayers of this compound derivatives on various substrates. rsc.org The ethynyl group can either participate in surface-initiated polymerization or act as a covalent linkage point, allowing for precise control over surface chemistry and properties.

Advanced Composites: Incorporating ethynylisoindoline-based polymers into composite materials to enhance their mechanical, thermal, or electronic properties. techscience.com The rigid structure of the monomer unit could contribute to materials with high strength and thermal stability.

The ability to synthesize derivatives like 2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione (B8134453) further expands its potential in creating functional materials for specific applications in life sciences and beyond. ambeed.com

Interdisciplinary Research Integrating Ethynylisoindolines in Quantum Technologies

Quantum technologies, a rapidly emerging field, leverages the principles of quantum mechanics for computation, communication, sensing, and security. nokia.comquantum.cernethz.ch A sub-field, molecular electronics, aims to use single molecules or small ensembles of molecules as electronic components. molecularelectronics.orgweizmann.ac.il The this compound molecule possesses characteristics that make it a compelling candidate for investigation in this domain.

While direct applications are still in the exploratory phase, the potential roles for ethynylisoindolines include:

Molecular Wires: The rigid, conjugated structure of the isoindoline core and the terminal alkyne make it suitable for designing molecular wires. beilstein-journals.org The ethynyl group can form a stable covalent bond with metal electrodes (e.g., gold), allowing the molecule to bridge nano-scale gaps in an electronic circuit. ucsd.edu Studying the charge transport through a single this compound molecule could provide fundamental insights into quantum conductance. beilstein-journals.orgucsd.edu

Building Blocks for Qubits: More complex, custom-designed molecules are being explored for their potential to act as quantum bits (qubits), the fundamental unit of quantum information. researchgate.net The this compound scaffold could serve as a key structural motif or a versatile linker within these larger, synthetically tailored molecules designed for quantum information processing. researchgate.net

Future research will involve collaborations between synthetic chemists and physicists to design and synthesize this compound derivatives with specific electronic and spin properties, and to integrate them into devices for single-molecule measurements. nano-qt.comcqt.sg

Advanced Computational Chemistry for Predictive Design and Discovery

Computational chemistry provides indispensable tools for accelerating the discovery and optimization of molecules like this compound. helsinki.fiwiley.com Methods such as Density Functional Theory (DFT) allow for the in-silico investigation of molecular properties, reaction mechanisms, and electronic behavior, guiding experimental efforts and reducing trial-and-error in the laboratory. mdpi.comrsc.orgscirp.org

For this compound, computational chemistry can be applied to:

Predict Reaction Outcomes: Model the transition states and reaction pathways for new synthetic methodologies, helping to predict yields, selectivity, and the most effective catalysts. schrodinger.comresearchgate.net

Elucidate Electronic Properties: Calculate key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scirp.org This information is critical for predicting the molecule's behavior in electronic devices and its potential as a material for organic electronics.

Design Novel Derivatives: Screen virtual libraries of this compound derivatives to identify candidates with optimized properties for specific applications in materials science or quantum technologies before committing to their synthesis. nih.govnih.gov

Simulate Molecular Interactions: Model how ethynylisoindoline-based polymers or self-assembled monolayers will interact with other molecules or surfaces, which is crucial for designing sensors or functional interfaces. benthambooks.comchemrxiv.org

| Computational Method | Application Area for this compound | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Synthetic Methodology & Catalysis | Reaction energies, transition state structures, catalyst-substrate interactions | mdpi.comrsc.org |

| Time-Dependent DFT (TD-DFT) | Materials Science (Optical Properties) | Excitation energies, absorption spectra, electronic transitions | researchgate.net |

| Molecular Dynamics (MD) | Materials & Quantum Technologies | Conformational dynamics, self-assembly behavior, polymer chain packing | researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biomolecular Interactions | Binding energies, interaction of derivatives with biological targets | epfl.ch |

The synergy between advanced computational modeling and experimental validation is poised to unlock the full potential of the this compound scaffold in the coming years. wiley.com

Q & A

Q. How can meta-analysis frameworks be adapted to synthesize fragmented data on this compound’s biological activity?

- Methodological Answer :

- Step 1 : Establish inclusion/exclusion criteria for studies based on experimental rigor (e.g., sample size, controls) .

- Step 2 : Use random-effects models to account for heterogeneity across datasets .

- Step 3 : Highlight gaps (e.g., lack of in vivo studies) to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.